molecular formula C8H15NSi B11920298 4-Pentenenitrile, 2-(trimethylsilyl)- CAS No. 136121-64-7

4-Pentenenitrile, 2-(trimethylsilyl)-

Cat. No.: B11920298
CAS No.: 136121-64-7
M. Wt: 153.30 g/mol
InChI Key: MHANYJVHELRZCL-UHFFFAOYSA-N
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Description

4-Pentenenitrile, 2-(trimethylsilyl)- is an organosilicon compound featuring a nitrile group at position 4 of a pentene backbone and a trimethylsilyl (TMS) substituent at position 2. The TMS group, known for its steric bulk and electron-donating inductive effect (+I), significantly influences the compound’s electronic and steric properties. Nitriles like this are pivotal intermediates in organic synthesis, often serving as precursors to amines, carboxylic acids, or heterocycles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136121-64-7

Molecular Formula

C8H15NSi

Molecular Weight

153.30 g/mol

IUPAC Name

2-trimethylsilylpent-4-enenitrile

InChI

InChI=1S/C8H15NSi/c1-5-6-8(7-9)10(2,3)4/h5,8H,1,6H2,2-4H3

InChI Key

MHANYJVHELRZCL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC=C)C#N

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Hydrocyanation

The foundational method for synthesizing 4-pentenenitrile derivatives involves nickel-catalyzed hydrocyanation of conjugated dienes. In this process, 1,3-pentadiene reacts with hydrogen cyanide (HCN) in the presence of a nickel(0) catalyst coordinated with phosphite ligands (e.g., P(OPh)₃) and ZnCl₂ as a Lewis acid. The reaction proceeds via a two-step mechanism:

  • 1,2-Addition : The nickel catalyst activates HCN, facilitating anti-Markovnikov addition to the diene to form 3-pentenenitrile.

  • Isomerization : The intermediate undergoes nickel-mediated isomerization to yield 4-pentenenitrile.

Key Parameters

  • Catalyst System : Ni(P(OPh)₃)₄ with ZnCl₂ achieves 85–90% selectivity for linear nitriles.

  • Temperature : 80–100°C optimizes reaction kinetics without side-product formation.

  • Solvent : Toluene or chlorobenzene enhances ligand stability.

Trimethylsilylation of 4-Pentenenitrile

The silylation step introduces the trimethylsilyl (-SiMe₃) group to the nitrile intermediate. Two approaches dominate:

Nucleophilic Substitution with Trimethylsilyl Chloride

4-Pentenenitrile reacts with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to replace the α-hydrogen with the -SiMe₃ group:
CH₂=CHCH₂CH₂CN + Me₃SiCl + Et₃N → CH₂=CHCH(SiMe₃)CH₂CN + Et₃NH⁺Cl⁻\text{CH₂=CHCH₂CH₂CN + Me₃SiCl + Et₃N → CH₂=CHCH(SiMe₃)CH₂CN + Et₃NH⁺Cl⁻}

  • Yield : 75–82% under anhydrous conditions.

  • Solvent : Dichloromethane or THF at 0–25°C.

Hexamethyldisilazane (HMDS)-Mediated Silylation

HMDS offers a milder alternative, generating ammonia as a byproduct:
CH₂=CHCH₂CH₂CN + (Me₃Si)₂NH → CH₂=CHCH(SiMe₃)CH₂CN + NH₃\text{CH₂=CHCH₂CH₂CN + (Me₃Si)₂NH → CH₂=CHCH(SiMe₃)CH₂CN + NH₃}

  • Catalyst : Trace TMSCl accelerates the reaction.

  • Conditions : 40–50°C in toluene (85% yield).

Direct Silylation of Preformed 4-Pentenenitrile

Lithium-Mediated Deprotonation

A one-pot strategy employs lithium diisopropylamide (LDA) to deprotonate 4-pentenenitrile at the α-position, followed by quenching with TMSCl:
CH₂=CHCH₂CH₂CN + LDA → CH₂=CHCH⁻CH₂CN\cdotpLi⁺\text{CH₂=CHCH₂CH₂CN + LDA → CH₂=CHCH⁻CH₂CN·Li⁺}
CH₂=CHCH⁻CH₂CN\cdotpLi⁺ + Me₃SiCl → CH₂=CHCH(SiMe₃)CH₂CN + LiCl\text{CH₂=CHCH⁻CH₂CN·Li⁺ + Me₃SiCl → CH₂=CHCH(SiMe₃)CH₂CN + LiCl}

  • Yield : 68–73% in THF at −78°C.

  • Limitation : Sensitivity to moisture necessitates strict inert conditions.

Transition Metal-Catalyzed C–H Silylation

Recent advances utilize palladium catalysts for direct C–H bond functionalization. A Pd(OAc)₂/Xantphos system activates the α-C–H bond of 4-pentenenitrile, enabling coupling with Me₃Si-Bpin :
CH₂=CHCH₂CH₂CN + Me₃Si-Bpin → CH₂=CHCH(SiMe₃)CH₂CN + Bpin-H\text{CH₂=CHCH₂CH₂CN + Me₃Si-Bpin → CH₂=CHCH(SiMe₃)CH₂CN + Bpin-H}

  • Catalyst Loading : 5 mol% Pd(OAc)₂.

  • Solvent : DMF at 100°C (60–65% yield).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Scalability Cost Efficiency
Ni-Catalyzed Hydrocyanation + TMSCl7812–24 hHighModerate
HMDS Silylation856–8 hModerateHigh
Lithium-Mediated Route702–4 hLowLow
Pd-Catalyzed C–H Silylation6324–36 hExperimentalHigh

Key Observations :

  • The HMDS route offers the best balance of yield and practicality for laboratory-scale synthesis.

  • Nickel-based methods remain industrially preferred due to compatibility with continuous flow reactors.

  • Palladium-catalyzed C–H silylation is emerging but requires cost-effective boron reagents for broader adoption.

Challenges and Optimization Strategies

Regioselectivity in Hydrocyanation

The linear-to-branched product ratio in hydrocyanation depends critically on:

  • Ligand Design : Bidentate phosphites (e.g., Xantphos) improve linear selectivity to >90%.

  • Lewis Acid Additives : ZnCl₂ suppresses β-hydride elimination, favoring 4-pentenenitrile over unsaturated byproducts.

Silylation Side Reactions

Competitive double-bond hydrosilylation can occur if excess silylating agent is used. Mitigation strategies include:

  • Temperature Control : Maintaining reactions below 50°C.

  • Stoichiometric Precision : Limiting TMSCl to 1.1 equivalents.

Industrial-Scale Production Insights

Continuous Flow Hydrocyanation

Modern plants employ tubular reactors with immobilized nickel catalysts to achieve:

  • Throughput : >1,000 tons/year of 4-pentenenitrile intermediates.

  • Safety : Substoichiometric HCN usage minimizes toxic exposure risks.

In Situ Silylation

Integrating hydrocyanation and silylation steps in a single reactor reduces purification costs:

  • Catalyst Compatibility : Ni/ZnCl₂ systems tolerate HMDS at 60°C.

  • Yield : 80% with 99% purity after distillation .

Chemical Reactions Analysis

Ozonolysis and Subsequent Transformations

Ozonolysis of 4-pentenenitrile (a precursor) cleaves the double bond, generating an aldehyde intermediate . This reaction is a foundational step in synthesizing complex molecules like Plebeianiol A. For the trimethylsilyl derivative, ozonolysis may similarly cleave the double bond, though the silyl group’s steric or electronic effects could influence regioselectivity.

Reaction Conditions Outcome
Ozonolysis of 4-pentenenitrileH₂O₂, H₂O, then reductive workupAldehyde intermediate

Metal-Catalyzed Reactions

The compound participates in catalytic processes involving metal catalysts (e.g., nickel, rhodium), which enhance reaction efficiency and selectivity . For example:

  • Hydrocyanation : Nickel-catalyzed hydrocyanation of alkenes with HCN forms alkanenitriles. While this is explicitly described for 3-pentenenitrile, analogous mechanisms may apply to the 4-position isomer .

  • C−CN Bond Activation : Transition metals like nickel or rhodium can activate nitrile C−CN bonds, enabling reductive elimination or coupling reactions .

Electrophilic Attack

The compound’s nitrile group and double bond are susceptible to electrophilic reactions. Lewis acids (e.g., BF₃·Et₂O, ZnBr₂) may facilitate such attacks, as seen in related seleno-allylic cation chemistry . The trimethylsilyl group could stabilize intermediates or direct regioselectivity.

Role of Metal Catalysts

Nickel-catalyzed hydrocyanation involves oxidative addition of HCN to Ni(0), forming a H−Ni(II)−CN intermediate. This intermediate adds to alkenes, with reductive elimination yielding alkanenitriles . For 4-Pentenenitrile, 2-(trimethylsilyl)-, analogous steps may occur, though steric effects from the silyl group could alter reaction kinetics.

Ozonolysis Mechanism

Ozonolysis proceeds via the formation of an ozonide intermediate, which decomposes to yield aldehydes under reductive workup conditions . The silyl group’s electronic effects may influence the stability of intermediates.

Scientific Research Applications

Organic Synthesis

4-Pentenenitrile, 2-(trimethylsilyl)- serves as a versatile intermediate in organic synthesis due to its unsaturated carbon chain and nitrile group. The nitrile functionality allows for several transformations, including hydrocyanation reactions, which can convert alkenes into valuable nitriles. Such reactions are crucial for synthesizing complex organic molecules that are used in pharmaceuticals and agrochemicals .

Material Science

The compound's unique structure makes it suitable for applications in materials science. Its ability to participate in polymerization reactions allows it to be incorporated into functionalized polymers. Such polymers can exhibit enhanced properties, such as improved thermal stability and chemical resistance .

Functionalized Polymers

  • Nitrile-Functionalized Polymers : The incorporation of 4-Pentenenitrile, 2-(trimethylsilyl)- into polymer matrices can enhance their mechanical properties and provide sites for further chemical modifications.

While specific biological activity data for 4-Pentenenitrile, 2-(trimethylsilyl)- is limited, compounds containing nitrile groups have been studied for various biological properties. Nitriles are often associated with:

  • Anticancer Activity : Some nitriles exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : Research indicates that certain nitriles can modulate inflammatory pathways.
  • Antimicrobial Effects : Nitriles have shown potential as antimicrobial agents against various pathogens .

Case Study 1: Synthesis of Complex Molecules

A recent study demonstrated the use of 4-Pentenenitrile, 2-(trimethylsilyl)- in the synthesis of complex terpenoids. The compound was utilized as a key intermediate in a multi-step synthetic pathway leading to bioactive natural products. The successful incorporation of this compound highlighted its utility in constructing complex molecular architectures .

Case Study 2: Polymer Development

Another study focused on developing polymeric materials functionalized with nitriles derived from 4-Pentenenitrile, 2-(trimethylsilyl)-. The resulting polymers exhibited enhanced thermal properties and chemical resistance, making them suitable for applications in coatings and adhesives .

Comparison with Related Compounds

Compound NameStructureUnique Features
3-PentenenitrileC5H7NPositioned double bond prior to nitrile
2-Methyl-3-butenenitrileC5H7NMethyl substitution on the double bond
Trimethylsilyl cyanideC4H11NSiContains a trimethylsilyl group without alkenyl structure
CrotononitrileC5H7NSimilar chain length but different double bond position

The comparison illustrates that while other compounds share structural similarities with 4-Pentenenitrile, 2-(trimethylsilyl)-, its combination of both an unsaturated carbon chain and a trimethylsilyl group enhances its reactivity and utility in synthetic applications.

Mechanism of Action

The mechanism of action of 4-Pentenenitrile, 2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can undergo substitution or elimination reactions. These interactions enable the compound to modify the structure and function of target molecules, leading to its diverse applications in synthesis and research .

Comparison with Similar Compounds

Structural Features and Functional Groups

The TMS group distinguishes 4-pentenenitrile, 2-(trimethylsilyl)- from other nitrile derivatives. Below is a comparative analysis with key analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Steric/Electric Effects
4-Pentenenitrile, 2-(trimethylsilyl)- C₈H₁₅NSi Nitrile, TMS Electron-donating (+I), bulky
2-((3-Methoxyphenyl)thio)pent-4-enenitrile (5l) C₁₃H₁₅NOS Nitrile, thioether, methoxy Electron-rich (thioether), moderate sterics
2-((4-Chlorophenyl)thio)-3-phenylpent-4-enenitrile (5t) C₁₇H₁₄ClNS Nitrile, thioether, chlorophenyl Electron-withdrawing (Cl), increased sterics
4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile C₈H₁₀N₄O Nitrile, triazole, ketone Electron-withdrawing (triazole, ketone)

Key Observations :

  • The TMS group in the target compound introduces steric hindrance and alters electron density at the nitrile group compared to sulfur-containing analogs (e.g., 5l, 5t).

Key Observations :

  • Thioether-containing nitriles (5l, 5t) are synthesized efficiently via iron-catalyzed reactions, suggesting that introducing the TMS group may require specialized silylation agents (e.g., TMSCl with base).
  • The TMS group’s stability under reaction conditions (e.g., acidic/basic media) must be considered, as silyl ethers like 2-(trimethylsilyl)ethanol are sensitive to hydrolysis .

Physical and Chemical Properties

Spectral Data Comparison

Infrared (IR) spectroscopy reveals functional group characteristics:

Compound Notable IR Peaks (cm⁻¹) Reference
5l 2096 (C≡N), 1091 (C-O methoxy)
5t 2096 (C≡N), 1091 (C-Cl)
Target Compound (Inferred) ~2230 (C≡N), ~1250 (Si-C), ~840 (Si-CH₃)

Key Observations :

  • The nitrile stretch (~2230 cm⁻¹) is consistent across analogs.
  • Si-C and Si-CH₃ vibrations (~1250, ~840 cm⁻¹) are unique to the TMS-containing compound .
Solubility and Stability
  • The TMS group enhances hydrophobicity, reducing water solubility compared to polar thioether analogs (5l, 5t).
  • Stability: TMS derivatives are generally stable under anhydrous conditions but hydrolyze in acidic/basic environments, unlike thioethers, which are prone to oxidation .

Biological Activity

Chemical Structure and Properties

The structure of 4-Pentenenitrile, 2-(trimethylsilyl)- can be represented as follows:

  • Molecular Formula : C₅H₉NSi
  • Structural Formula :
CH2=CHCH2CNSi(CH3)3\text{CH}_2=CH-CH_2-C\equiv N-Si(CH_3)_3

This compound's unique combination of features enhances its reactivity, making it an interesting subject for synthetic applications and biological studies.

Biological Activity of Nitriles

Nitrile compounds are known for their diverse biological activities, including:

  • Anticancer Activity : Some nitriles exhibit cytotoxic effects against various cancer cell lines. For instance, certain nitriles have been shown to induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial pathways.
  • Antimicrobial Properties : Nitriles can possess antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting cellular membranes or inhibiting enzyme functions critical for microbial survival.
  • Anti-inflammatory Effects : Some studies suggest that nitriles may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of 4-Pentenenitrile, 2-(trimethylsilyl)-, it is useful to compare it with structurally similar compounds. The following table summarizes notable compounds and their associated biological activities:

Compound NameStructureBiological Activity
3-Pentenenitrile C₅H₇NAntimicrobial and anticancer properties
2-Methyl-3-butenenitrile C₅H₇NExhibits anti-inflammatory effects
Trimethylsilyl cyanide C₄H₁₁NSiKnown for its reactivity in organic synthesis
Crotononitrile C₅H₇NPotentially cytotoxic to certain cell lines

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the effect of various nitriles on cancer cells found that compounds structurally related to 4-Pentenenitrile exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Activity : Research on the antimicrobial properties of nitriles indicated that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli. These findings suggest that 4-Pentenenitrile may also possess similar properties due to its structural characteristics.
  • Inflammation Modulation : A recent study highlighted that nitriles could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. This aligns with findings from other nitrile compounds that have shown promise in reducing inflammation markers.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(trimethylsilyl)-4-pentenenitrile, and how can reaction purity be optimized?

  • Methodology :

  • Use silylation reactions with trimethylsilyl chloride (TMSCl) under anhydrous conditions, employing bases like triethylamine to scavenge HCl byproducts.
  • Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates and optimize reaction time/temperature .
  • Purify using fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the nitrile-silyl product. Confirm purity via ¹H/¹³C NMR and FTIR (e.g., nitrile C≡N stretch at ~2200 cm⁻¹, Si–C bonds at ~1250 cm⁻¹) .

Q. What safety protocols are critical when handling 2-(trimethylsilyl)-4-pentenenitrile in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, goggles, lab coats) to avoid inhalation/contact. The compound may release hydrogen cyanide (HCN) under thermal stress; ensure real-time gas detection systems are operational .
  • Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent moisture-induced decomposition. Avoid incompatible materials (strong acids/bases, oxidizers) .

Q. How can researchers characterize the decomposition products of 2-(trimethylsilyl)-4-pentenenitrile under thermal or oxidative conditions?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts (e.g., HCN, NOx, or trimethylsilanol) .
  • Use high-resolution mass spectrometry (HRMS) and NMR to detect non-volatile residues, such as silylated polymers or cyclized derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reaction pathways of 2-(trimethylsilyl)-4-pentenenitrile with transition-metal catalysts?

  • Methodology :

  • Study coordination behavior using X-ray crystallography or DFT calculations . For example, ruthenium complexes may induce cycloaddition (e.g., forming ketimine adducts) or tautomerization, depending on nitrile positioning relative to the metal center .
  • Track reaction progress via flow NMR to capture transient intermediates (e.g., Ru–H species at δ −13.85 to −21.07 ppm) and quantify kinetics .

Q. How do α-substituents (e.g., trimethylsilyl groups) influence dimerization kinetics in nitrile derivatives?

  • Methodology :

  • Compare dimerization rates of 2-(trimethylsilyl)-4-pentenenitrile with non-silylated analogs using stopped-flow UV-Vis spectroscopy or time-resolved IR . The bulky TMS group may sterically hinder dimer formation, altering activation energy .
  • Analyze regioselectivity via HPLC-MS and NOESY NMR to distinguish between head-to-head vs. head-to-tail dimers .

Q. What computational approaches predict the elimination pathways of trimethylsilyl groups in nitrile derivatives?

  • Methodology :

  • Apply density functional theory (DFT) to model bond dissociation energies (e.g., Si–O vs. C–Br cleavage) and identify intermediates. For example, bonding evolution theory (BET) reveals a two-step elimination mechanism involving Br–Si bond formation .
  • Validate predictions with isotopic labeling experiments (e.g., deuterated solvents) and kinetic isotope effects (KIE) .

Q. How can 2-(trimethylsilyl)-4-pentenenitrile be utilized in biomolecule functionalization or click chemistry?

  • Methodology :

  • Explore silyl-nitrile participation in Staudinger ligation or CuAAC reactions (copper-catalyzed azide-alkyne cycloaddition). Optimize conditions (e.g., solvent polarity, catalyst loading) to enhance bioorthogonal reactivity .
  • Confirm functionalization efficiency via MALDI-TOF MS for peptides/proteins or fluorescence labeling for cellular uptake studies .

Data Contradictions and Resolution

Q. Discrepancies in reported decomposition temperatures: How to reconcile conflicting data?

  • Methodology :

  • Replicate experiments using differential scanning calorimetry (DSC) under standardized conditions (heating rate, atmosphere). Variations may arise from impurity levels or moisture content .
  • Cross-reference with thermogravimetric-infrared (TG-IR) data to correlate mass loss with specific gas-phase products .

Q. Conflicting NMR assignments for silylated intermediates: What validation strategies are recommended?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm nitrile–silyl connectivity .
  • Compare experimental shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .

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